molecular formula C16H20F3NO2 B5315128 2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol

2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol

Cat. No. B5315128
M. Wt: 315.33 g/mol
InChI Key: HRJIKCLUTCAERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TFE or TFE-2OH and has been extensively studied due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of TFE-2OH involves its interaction with specific neurotransmitter receptors in the brain. TFE-2OH has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, leading to the modulation of GABAergic signaling in the brain. This modulation can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
TFE-2OH has been shown to have a range of biochemical and physiological effects. These effects include the modulation of neurotransmitter signaling, the regulation of ion channels, and the modulation of intracellular signaling pathways. TFE-2OH has also been shown to have potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

TFE-2OH has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to modulate specific signaling pathways in the brain. However, TFE-2OH also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for the study of TFE-2OH. One potential direction is the further exploration of its potential therapeutic applications in the treatment of neurological disorders. Another potential direction is the development of new synthetic methods for the production of TFE-2OH that may be more efficient and cost-effective. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TFE-2OH and its potential limitations and toxicity.

Synthesis Methods

The synthesis of TFE-2OH involves a multistep process that requires specialized equipment and expertise. The process begins with the reaction of 3-(trifluoromethyl)benzyl chloride with 2-(3-piperidinyl)ethanol to form an intermediate compound. The intermediate compound is then subjected to further reactions, including oxidation and esterification, to form the final product, TFE-2OH.

Scientific Research Applications

TFE-2OH has been extensively studied for its potential applications in scientific research. One of the most promising applications of TFE-2OH is in the field of neuroscience. TFE-2OH has been shown to modulate the activity of certain neurotransmitter receptors in the brain, leading to potential therapeutic applications for a range of neurological disorders.

properties

IUPAC Name

2-hydroxy-1-[3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c17-16(18,19)14-5-1-3-12(9-14)6-7-13-4-2-8-20(10-13)15(22)11-21/h1,3,5,9,13,21H,2,4,6-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJIKCLUTCAERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CO)CCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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